Methyl 3-bromo-1H-indazole-7-carboxylate is a chemical compound with the molecular formula . It is classified as an indazole derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for anticancer and antiviral agents.
Methyl 3-bromo-1H-indazole-7-carboxylate can be sourced from various chemical suppliers and is typically classified under the category of organic compounds, specifically as a brominated indazole derivative. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of methyl 3-bromo-1H-indazole-7-carboxylate can be achieved through several methods. One common approach involves:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while maintaining high purity levels through automated reaction monitoring .
Methyl 3-bromo-1H-indazole-7-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include bases like triethylamine for substitution and oxidizing agents like potassium permanganate for oxidation .
Methyl 3-bromo-1H-indazole-7-carboxylate exhibits various biological activities through its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The bromine atom and carboxylate group play crucial roles in modulating protein interactions, influencing processes such as cell proliferation and apoptosis.
Research indicates that indazole derivatives can exhibit anticancer, anti-inflammatory, and antiviral properties by affecting biochemical pathways associated with these diseases . For example, they may inhibit kinases that are critical for cancer cell survival and proliferation.
Methyl 3-bromo-1H-indazole-7-carboxylate is typically a solid at room temperature. Specific physical properties include:
The compound is characterized by its ability to engage in various chemical transformations due to the presence of reactive functional groups. It is soluble in organic solvents and exhibits stability under controlled conditions but should be stored in an inert atmosphere at low temperatures for optimal stability .
Methyl 3-bromo-1H-indazole-7-carboxylate has several applications in scientific research:
Regioselective bromination at the C3 and C7 positions of indazoles is critical for synthesizing Methyl 3-bromo-1H-indazole-7-carboxylate. Traditional electrophilic aromatic substitution (SEAr) using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF at 80°C achieves C7 monobromination in 4-substituted indazoles with yields up to 84%. This preference stems from Fukui function analysis, which identifies C7 as the dominant nucleophilic site due to reduced steric hindrance compared to C5 [1]. Electron-donating C4 substituents (e.g., sulfonamides) enhance C7 selectivity, while electron-withdrawing groups (e.g., nitro) promote dibromination [1].
Visible-light photoredox catalysis (VLPC) offers a modern alternative, leveraging organic dyes (e.g., eosin Y) to activate NBS. This method operates under mild, base-free conditions, generating cationic bromine radicals (Br•⁺) that improve electrophilicity. VLPC achieves >90% regioselectivity for C3 bromination in 1-protected indazoles and tolerates sensitive functional groups (–CHO, –NH₂) incompatible with thermal methods [4].
Table 1: Bromination Methods for Indazole Derivatives
Method | Conditions | Regioselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Thermal NBS (DMF) | 80°C, 18 h, no base | Predominantly C7 | 77–84% | Dibromination with EWGs |
VLPC (eosin Y) | RT, visible light, 1 h | C3 or C5/C7 | 65–92% | Limited scope for N–H indazoles |
Ultrasound/DBDMH* | 40°C, 30 min | C3-selective | 70–88% | Requires 2-arylindazoles |
*Dibromohydantoin (DBDMH) [4]
Carboxylation at C7 involves direct esterification or carbonylative cyclization. Ethyl indole-2-carboxylate analogs undergo N-alkylation using aqueous KOH in acetone at 20°C, yielding N-alkylated esters (e.g., ethyl 1-allyl-1H-indole-2-carboxylate, 90% yield). Subsequent hydrolysis with concentrated KOH affords carboxylic acids, whereas transesterification occurs with NaOMe/MeOH, underscoring solvent-dependent reactivity [2]. For C7-carboxylated indazoles, palladium-catalyzed oxidative carbonylation is pivotal. PdI₂/KI systems under CO/air (40 bar) convert 2-alkynylanilines to methyl indole-3-carboxylates via imine intermediates. Trimethyl orthoformate protects amino groups in situ, enabling N–H indazole synthesis post-deprotection (yields: 60–85%) [9].
Table 2: Esterification and Carbonylation Approaches
Strategy | Reagents/Conditions | Product Class | Yield | Notes |
---|---|---|---|---|
N-Alkylation/KOH | aq. KOH, acetone, RT | 1-Alkyl-1H-indole-2-carboxylates | >90% | Hydrolysis to acids with excess KOH |
Oxidative Carbonylation | PdI₂/KI, CO/air, MeOH, 80°C | Methyl indole-3-carboxylates | 60–85% | Requires orthoformate for N–H indazoles |
TFBen Carbonylation* | Pd(OAc)₂, TFBen, DIPEA, MeCN | 1-(Indol-1-yl)-2-arylethanones | 70–80% | TFBen = CO surrogate |
*Benzene-1,3,5-triyl triformate (TFBen) [9]
The 3-bromo and 7-carboxylate groups in Methyl 3-bromo-1H-indazole-7-carboxylate enable sequential cross-coupling. Suzuki-Miyaura reactions with C7-bromo-4-substituted indazoles and boronic acids use Pd(PPh₃)₄ in dioxane (100°C, CO atmosphere), yielding C7-arylated products (55–75%) [1]. Kinetic studies reveal that oxidative addition of Pd(0) to C–Br bonds is rate-determining, with electron-deficient boronic acids accelerating transmetalation [6].
For carbonylative coupling, isonitrile insertion serves as a CO surrogate. Pd(0)-catalyzed cascades with 2-gem-dibromovinylanilines and arylboronic esters yield 2-aroylindoles via C–N coupling, CO insertion, and Suzuki coupling (12 bar CO, 100°C). Competing reaction analyses confirm that reductive elimination is reversible, while CO insertion is irreversible [9].
Solvent polarity and viscosity critically influence bromination and carboxylation outcomes. DMF (ε = 38) maximizes NBS solubility and stabilizes charged intermediates in SEAr, whereas low-polarity solvents (e.g., toluene) reduce yields by 25% due to poor reagent dispersion [1] [3]. The solvent effectiveness factor (SEF) quantifies this: acetone (SEF = 1.275) enhances ionic liquid synthesis yields to 88% versus toluene (SEF = 0.674, 63% yield), attributed to reduced viscosity improving mass transfer [3].
Temperature impacts both kinetics and equilibrium. Bromination at 80°C in DMF follows the Arrhenius equation, where a 30°C increase elevates the rate constant k by 2.5-fold due to decreased activation energy (Eₐ) [7]. For carbonylations, temperatures >100°C favor entropically driven CO insertion but risk decarboxylation. Optimal ranges are:
Table 3: Solvent and Temperature Optimization
Reaction | Optimal Solvent | ε/η (cP) | Optimal Temp | Yield Improvement | Mechanistic Insight |
---|---|---|---|---|---|
SEAr Bromination | DMF | 38/0.92 | 80°C | 84% vs. 26% (RT) | Polar transition state stabilization |
VLPC Bromination | MeCN | 37/0.34 | 25°C | >90% regioselectivity | Radical polarity matching |
Oxidative Carbonylation | MeOH | 33/0.55 | 80°C | 85% | CO solubility and nucleophile stability |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0